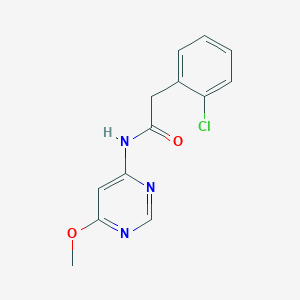

![molecular formula C11H9F3N2O2 B2597098 Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1956385-42-4](/img/structure/B2597098.png)

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

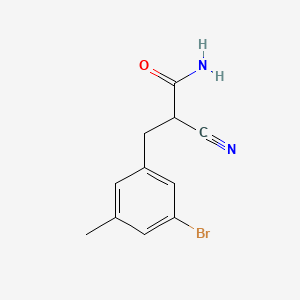

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H9F3N2O2 . It is a solid substance at room temperature . This compound belongs to the class of imidazopyridines, which are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.2 . It is a solid substance at room temperature and should be stored in a dry place .Scientific Research Applications

Synthesis and Derivative Development

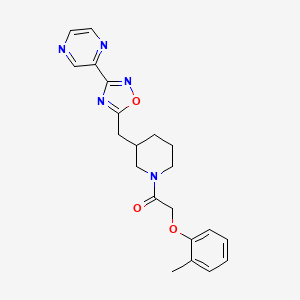

A key aspect of research involving Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is its utilization as a precursor or intermediate for the synthesis of complex heterocyclic compounds. This compound serves as a foundational building block in the creation of various fused triazines and triazinones, showcasing potential biological activity due to their planar, angular tri-heterocyclic structure. For example, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate has been explored for generating substituted nitro carboxamidoimidazopyridines, which upon further processing yield derivatives with intriguing biological properties (Zamora et al., 2004).

Medicinal Chemistry and Biological Activity

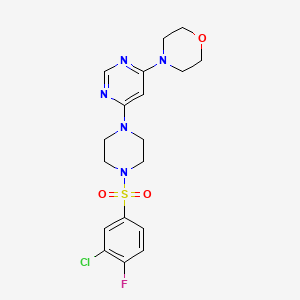

The compound's derivatives are instrumental in medicinal chemistry, particularly in the synthesis of molecules with potential therapeutic applications. For instance, the development of chronic renal disease agents through the synthesis of 4,5-Dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives from ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate illustrates the compound's significance in creating treatments for chronic conditions. This approach highlights the versatility and applicability of the compound in addressing complex health issues through chemical synthesis (Ikemoto et al., 2000).

Fluorescent Probes for Ion Detection

Research also extends to the development of fluorescent probes for detecting ions such as mercury. Derivatives of Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate have been employed in creating efficient fluorescent probes, demonstrating the compound's utility in environmental monitoring and potentially in medical diagnostics. The synthesis of specific imidazo[1,2-a]pyridine derivatives that act as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions exemplifies the innovative applications of these chemical structures (Shao et al., 2011).

Catalytic Activities and Chemical Transformations

The compound and its derivatives have been studied for their catalytic activities, particularly in the oxidation of specific organic molecules. This research domain explores the chemical properties and reactivity of these compounds, contributing to our understanding of their potential in catalysis and organic synthesis. Evaluations of the catalytic activity of imidazolo[1,2-a]pyridine derivatives, for instance, have provided insights into their effectiveness in catalyzing the oxidation of catechol to o-quinone, revealing the influence of ligand nature, transition metals, and other factors on the reaction rates (Saddik et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)7-6-15-9-5-3-4-8(16(7)9)11(12,13)14/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJRHKMBRQZJAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2597017.png)

![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)

![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)

![2-(2-Chloro-6-fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2597023.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2597027.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)

![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)

![N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2597032.png)

![methyl 2,4-dimethyl-5-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B2597033.png)